

# An In-depth Technical Guide to Fmoc-D-Thz-OH

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Compound of Interest		
Compound Name:	Fmoc-D-Thz-OH	
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This guide provides a comprehensive overview of N- $\alpha$ -Fmoc-D-thiazolidine-4-carboxylic acid (**Fmoc-D-Thz-OH**), a crucial building block in modern peptide chemistry. We will delve into its core structure, physicochemical properties, and its application in solid-phase peptide synthesis (SPPS), including detailed experimental protocols and workflows.

### **Core Chemical Structure**

**Fmoc-D-Thz-OH** is a synthetic amino acid derivative composed of three key moieties:

- The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group attached to the nitrogen atom of the thiazolidine ring.[1][2] Its primary function is to prevent the amine from reacting during the peptide bond formation process.[3] The Fmoc group is stable under acidic conditions but can be efficiently removed using a mild base, typically a solution of piperidine in an organic solvent.[3]
- The D-Thiazolidine Ring: This five-membered heterocyclic ring contains a sulfur atom and a
  nitrogen atom.[1] It is a derivative of the amino acid cysteine. The "D" designation refers to
  the stereochemistry at the alpha-carbon (the 4-position of the thiazolidine ring), indicating its
  configuration is analogous to D-amino acids. This non-proteinogenic amino acid analogue is
  often incorporated into peptides to introduce conformational constraints or to serve as a
  masked cysteine residue.[4]
- The Carboxylic Acid (-OH) Group: This functional group is located at the 4-position of the thiazolidine ring and is the site of activation for peptide bond formation with the free N-



terminal amine of a growing peptide chain.

The IUPAC name for this compound is (4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid.[5]

## **Physicochemical Properties**

The quantitative data for **Fmoc-D-Thz-OH** are summarized in the table below, providing essential information for its handling, storage, and application in synthesis.

Property	Value	References
CAS Number	198545-89-0	[6][7][8]
Molecular Formula	C19H17NO4S	[6][9]
Molecular Weight	355.41 g/mol	[6][9][10]
Appearance	White solid	[9]
Melting Point	153-158 °C	[9]
Boiling Point (Predicted)	591.6 ± 50.0 °C	[9]
Density (Predicted)	1.402 ± 0.06 g/cm <sup>3</sup>	[9]
pKa (Predicted)	3.47 ± 0.20	[9]
Optical Activity	$[\alpha] = -63^{\circ} \text{ (c=0.01 g/mL in MeOH)}$	[9]
Storage Temperature	2-8°C, sealed in dry conditions	[9]

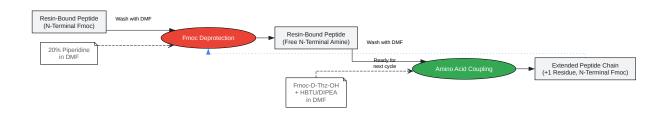
### **Applications and Experimental Protocols**

The primary application of **Fmoc-D-Thz-OH** is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[2] It serves two main purposes: introducing a unique structural element into a peptide sequence and acting as a stable, protected precursor to a D-cysteine residue.



The incorporation of **Fmoc-D-Thz-OH** into a peptide chain follows a standard, cyclical SPPS workflow. This process involves the sequential addition of protected amino acids to a growing chain anchored to a solid support (resin).

Workflow for a Single Coupling Cycle:



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Caption: Workflow of a single Fmoc-SPPS cycle.

#### **Detailed Methodologies:**

- Resin Preparation: Start with the peptide-resin from the previous cycle, which has a terminal Fmoc-protected amino group. Swell the resin in a suitable solvent like N,Ndimethylformamide (DMF).
- Fmoc Deprotection: To remove the Fmoc group and expose the free amine, treat the resin
  with a 20% solution of piperidine in DMF for approximately 5-20 minutes.[3][11] The
  completion of this step can be monitored by UV spectroscopy, detecting the released Fmocdibenzofulvene adduct.
- Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the byproducts of the deprotection step. This is critical to prevent side reactions in the subsequent coupling step.



- Amino Acid Activation and Coupling:
  - In a separate vessel, pre-activate the Fmoc-D-Thz-OH. Dissolve a 3- to 5-fold molar excess of Fmoc-D-Thz-OH and a slightly lower molar equivalent of a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in DMF.[12][13]
  - Add an activation base, typically N,N-diisopropylethylamine (DIPEA), at a 2-fold excess relative to the amino acid.[13] Allow the activation to proceed for several minutes.
  - Add the activated amino acid solution to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature.
- Final Wash: After the coupling reaction is complete, wash the resin extensively with DMF and then dichloromethane (DCM) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

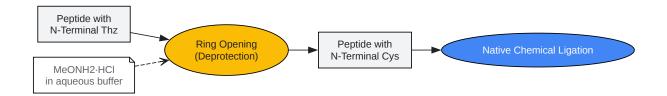
A key application of a thiazolidine-containing peptide is its use as a stable precursor to a cysteine residue, which is particularly useful in native chemical ligation (NCL).[4][14] The thiazolidine ring can be unmasked to reveal the N-terminal cysteine's thiol and amine groups.

Experimental Protocol: Thiazolidine Deprotection

- Cleavage from Resin: Once the peptide synthesis is complete, the peptide is cleaved from
  the solid support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA)
  with scavengers. Peptides containing a Thz group are stable during this cleavage step.[4]
- Ring Opening: The Thz moiety can be converted to the corresponding cysteine residue under mildly acidic aqueous conditions.[4] A common reagent for this conversion is methoxyamine hydrochloride (MeONH2·HCl).[4][14]
- Mechanism: The reaction proceeds via the cleavage of the thioaminal bond within the thiazolidine ring, yielding a free N-terminal cysteine residue that can then be used in ligation reactions.[14]

This strategy allows for the synthesis and purification of peptide segments that would otherwise be susceptible to oxidation or other side reactions if a free cysteine were present.





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Caption: Conversion of a Thz residue to Cys for NCL.

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